N-Ethyl-2,3-dimethylaniline
Overview
Description
N-Ethyl-2,3-dimethylaniline is an organic compound belonging to the class of aromatic amines It features an ethyl group and two methyl groups attached to the nitrogen atom of an aniline ring
Mechanism of Action
Target of Action
N-Ethyl-2,3-dimethylaniline is a derivative of aniline, which is a tertiary amine Similar compounds like n,n-dimethylaniline are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that dimethylaniline derivatives are weakly basic and reactive toward electrophiles . They undergo various reactions, including nitration to produce derivatives with nitro groups . Methylating agents can also attack the amine to give the quaternary ammonium salt .
Biochemical Pathways
N,n-dimethylaniline, a similar compound, undergoes n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Pharmacokinetics
Studies on dimethylaniline derivatives have shown that they exhibit rapid elimination rates . The primary acetylated metabolites of dimethylaniline derivatives were found to be more extensively formed than those of other derivatives .
Result of Action
N,n-dimethylaniline, a similar compound, is known to be a precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Health and Environmental Effects Profile for N,N-Dimethylaniline was prepared to support listings of hazardous constituents of a wide range of waste streams under Section 3001 of the Resource Conservation and Recovery Act (RCRA) and to provide health-related limits for emergency actions under Section 101 of the Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-2,3-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,3-dimethylaniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{N} + \text{C}2\text{H}5\text{X} \rightarrow \text{C}{10}\text{H}{13}\text{N} + \text{HX} ] where (\text{X}) represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic alkylation. This process involves the use of metal complex catalysts, such as palladium or platinum, supported on various materials. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2,3-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nitrating mixtures (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., bromine) are employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and primary amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-Ethyl-2,3-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the ethyl group.
N-Ethylaniline: Similar but lacks the two methyl groups on the aromatic ring.
2,3-Dimethylaniline: Similar but lacks the ethyl group on the nitrogen atom.
Uniqueness: N-Ethyl-2,3-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-ethyl-2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPUHXLVPEPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961442 | |
Record name | N-Ethyl-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41115-23-5 | |
Record name | N-Ethyl-2,3-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41115-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2,3-xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041115235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-2,3-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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